molecular formula C8H13NO B15225871 5-Azaspiro[2.6]nonan-4-one

5-Azaspiro[2.6]nonan-4-one

Katalognummer: B15225871
Molekulargewicht: 139.19 g/mol
InChI-Schlüssel: PSJBFXAPZNTBHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Azaspiro[2.6]nonan-4-one is a spirocyclic compound with the molecular formula C₈H₁₃NO. It is characterized by a unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azaspiro[2.6]nonan-4-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the condensation of appropriate precursors under controlled conditions to form the spirocyclic core. For example, the reaction of a suitable amine with a ketone can lead to the formation of the spirocyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using optimized synthetic routes that ensure high yield and purity. These methods often involve the use of advanced catalytic systems and controlled reaction environments to achieve efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

5-Azaspiro[2.6]nonan-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .

Wissenschaftliche Forschungsanwendungen

5-Azaspiro[2.6]nonan-4-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Azaspiro[2.6]nonan-4-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C8H13NO

Molekulargewicht

139.19 g/mol

IUPAC-Name

5-azaspiro[2.6]nonan-4-one

InChI

InChI=1S/C8H13NO/c10-7-8(4-5-8)3-1-2-6-9-7/h1-6H2,(H,9,10)

InChI-Schlüssel

PSJBFXAPZNTBHI-UHFFFAOYSA-N

Kanonische SMILES

C1CCNC(=O)C2(C1)CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.